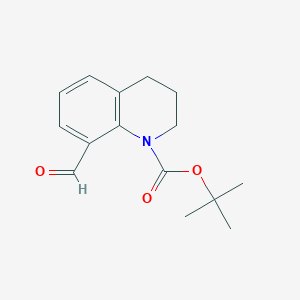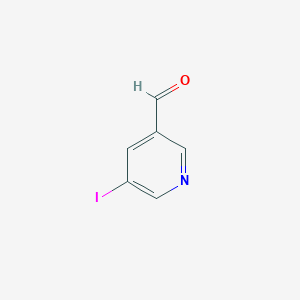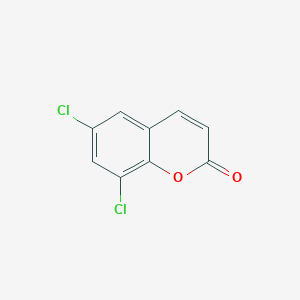
Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities and are often used as key intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in several studies. An improved synthesis method for a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization . Another study reported the synthesis of 2-tert.-butyl-8-hydroxyquinoline through two methods, including a direct reaction with tert.-butyl-lithium and a cyclization reaction, providing physical data to confirm the structure . These methods highlight the versatility in synthesizing quinoline derivatives and the importance of optimizing conditions for high yield and purity.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which significantly influences the chemical properties of these compounds. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, revealing interactions like aromatic stacking and hydrogen bonding that stabilize the structure in the solid state .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For instance, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, the Diels-Alder reaction has been employed to create complex structures, as seen in the synthesis of tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by substituents on the quinoline core. For example, the introduction of a tert-butyl group can increase the steric bulk, affecting the compound's reactivity and solubility. The presence of functional groups like formyl or carboxylate esters can also dictate the compound's reactivity, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for anticancer drugs . These properties are crucial for the compound's application in medicinal chemistry and its behavior in biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations :
- Tert-butyl derivatives, such as tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, have been synthesized and involved in reactions with other chemicals like maleic anhydride, leading to the formation of complex compounds (Moskalenko & Boev, 2014).
Formation of Dihydroquinoline Derivatives :
- Research shows that reactions of certain compounds with hydrogen iodide can efficiently produce dihydroquinoline derivatives, where the use of bulky tert-butyl alcohol as a solvent was found to be the most effective (Matsumoto, Mori, & Akazome, 2010).
Intermediate for Anticancer Drugs :
- Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs, with a synthesis process established for high yield production (Zhang, Ye, Xu, & Xu, 2018).
Stereoselective Hydroformylation :
- The hydroformylation of tert-butyl derivatives has been studied for producing important intermediates for the synthesis of homochiral amino acid derivatives, a process of significant synthetic value (Kollár & Sándor, 1993).
Tert-Butoxycarbonylation Reagent :
- Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) are used as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, providing high yields under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthetic Studies on Potent Marine Drugs :
- Synthetic studies on marine drugs involve the synthesis of tert-butyl derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are key intermediates in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFUVUJVZGQYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634518 |
Source


|
| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444188-08-3 |
Source


|
| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)




![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)